molecular formula C27H28N4O6 B2955403 (Z)-ethyl 2-((2,3-dimethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534577-48-5

(Z)-ethyl 2-((2,3-dimethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

Cat. No. B2955403
M. Wt: 504.543
InChI Key: NDESWNWSIXVVLX-OLFWJLLRSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a dipyridopyrimidine core, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The compound likely has a planar structure due to the presence of the conjugated system of the dipyridopyrimidine core. The presence of the ethyl, isobutyl, and carboxylate groups may introduce some steric hindrance .


Chemical Reactions Analysis

The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The presence of the carboxylate group could allow for reactions typical of esters, such as hydrolysis .

Scientific Research Applications

Synthesis and Characterization

Complex organic compounds, including pyrido[1,2-a:2',3'-d]pyrimidine derivatives, are often synthesized through multi-step chemical reactions that involve the interaction of various precursor molecules under specific conditions. For example, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives illustrates the intricacies involved in creating complex molecules. These compounds are synthesized through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives, showcasing the diversity of chemical reactions utilized in research applications (Mohamed, 2021).

Catalytic and Polymerization Applications

Aryl-substituted acyclic imino-N-heterocyclic carbene complexes have been synthesized and characterized for their application as catalysts in ethylene polymerization. The study on bulky 1-(1-arylimino-2,2-dimethylpropyl)-3-(aryl)imidazolium salt and its coordination to early transition metals such as titanium and zirconium highlights the potential of these compounds in catalyzing polymerization processes, with the Zr(IV) complex showing significant activity (Larocque et al., 2011).

Anticancer Activity

The design and synthesis of novel heterocycles for anticancer applications is another area of scientific research where related compounds are explored. For instance, the synthesis of new heterocycles utilizing thiophene incorporated thioureido substituent as precursors has shown potent activity against the colon HCT-116 human cancer cell line. This highlights the therapeutic potential of complex organic molecules in the development of new anticancer agents (Abdel-Motaal et al., 2020).

Future Directions

Future research could focus on synthesizing this compound and studying its physical, chemical, and biological properties. It could potentially be explored for medicinal applications, given the known biological activity of similar pyrimidine derivatives .

properties

IUPAC Name

ethyl 6-(2,3-dimethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O6/c1-6-37-27(34)19-14-18-23(28-21-12-7-8-13-30(21)26(18)33)31(15-16(2)3)24(19)29-25(32)17-10-9-11-20(35-4)22(17)36-5/h7-14,16H,6,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDESWNWSIXVVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C(=CC=C4)OC)OC)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-((2,3-dimethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

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